molecular formula C6H8Cl2F6Si B3055722 Silane, dichlorobis(3,3,3-trifluoropropyl)- CAS No. 665-98-5

Silane, dichlorobis(3,3,3-trifluoropropyl)-

Cat. No.: B3055722
CAS No.: 665-98-5
M. Wt: 293.11 g/mol
InChI Key: RUWVYOFYCWPDMF-UHFFFAOYSA-N
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Description

This compound serves as a critical precursor in synthesizing fluorosilicones, such as poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), via hydrolysis-polycondensation or ring-opening polymerization (ROP) methods .

Properties

IUPAC Name

dichloro-bis(3,3,3-trifluoropropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2F6Si/c7-15(8,3-1-5(9,10)11)4-2-6(12,13)14/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWVYOFYCWPDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](CCC(F)(F)F)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060966
Record name Silane, dichlorobis(3,3,3-trifluoropropyl)-
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Molecular Weight

293.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665-98-5
Record name Dichlorobis(3,3,3-trifluoropropyl)silane
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Record name Silane, dichlorobis(3,3,3-trifluoropropyl)-
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Record name Silane, dichlorobis(3,3,3-trifluoropropyl)-
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Record name Silane, dichlorobis(3,3,3-trifluoropropyl)-
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Record name Dichlorobis(3,3,3-trifluoropropyl)silane
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Preparation Methods

Synthesis Methods for DFTPS

Catalytic Dehydrocondensation of Hydrosilanes

The most industrially viable method for DFTPS production involves the dehydrocondensation of hydrosilanes using metallocene-silyl catalyst systems. This approach, detailed in US Patent 5,304,622, employs a dual catalyst system comprising a metallocene compound (e.g., $$ \text{Cp}2\text{ZrCl}2 $$) and a silyl reagent (e.g., $$ (\text{Me}3\text{Si})3\text{SiLi} $$).

Reaction Mechanism:
  • Catalyst Activation : The metallocene (e.g., $$ \text{Cp}2\text{ZrCl}2 $$) reacts with the silyl compound to form a zirconium-silyl intermediate, which abstracts hydrogen from the hydrosilane precursor.
  • Chain Propagation : Sequential Si–H bond activation and Si–Si bond formation extend the silane backbone.
  • Termination : Chlorine quenches the reaction, yielding DFTPS.
Example Protocol:
  • Reactants : 3,3,3-Trifluoropropylsilane ($$ \text{HSi}(\text{CH}2\text{CF}3)_3 $$).
  • Catalyst : $$ \text{Cp}2\text{ZrCl}2 $$ (0.623 mmol) and $$ (\text{Me}3\text{Si})3\text{SiLi} $$ (0.790 mmol).
  • Conditions : Toluene solvent, 110°C, 2 hours.
  • Yield : 92% (isolated as a yellow powder).

Direct Chlorination of Silane Precursors

An alternative route involves chlorination of bis(3,3,3-trifluoropropyl)silane using $$ \text{Cl}2 $$ or $$ \text{SOCl}2 $$. While less common, this method avoids catalyst handling but requires stringent control over stoichiometry to prevent over-chlorination.

Key Considerations:
  • Solvent : Inert hydrocarbons (e.g., hexane) minimize side reactions.
  • Temperature : Maintained below 50°C to avoid Si–C bond cleavage.
  • Purity : Post-synthesis distillation at reduced pressure ($$ \leq 10 \, \text{mmHg} $$) isolates DFTPS.

Catalytic Systems and Optimization

Catalyst Composition

Effective catalysts for DFTPS synthesis combine metallocenes (e.g., $$ \text{Cp}2\text{ZrCl}2 $$, $$ \text{Cp}2\text{TiCl}2 $$) with silylating agents (e.g., $$ \text{Ph}_3\text{SiK} $$). Crown ether additives (e.g., 18-crown-6) enhance ionic catalyst mobility, boosting reaction rates.

Table 1: Catalyst Performance Comparison
Catalytic System Temperature (°C) Time (h) Yield (%)
$$ \text{Cp}2\text{ZrCl}2 + (\text{Me}3\text{Si})3\text{SiLi} $$ 110 2 92
$$ \text{Cp}2\text{TiCl}2 + \text{Ph}_3\text{SiNa} $$ 100 3 96
$$ \text{Cp}2\text{HfCl}2 + \text{KD} + 18\text{-crown-6} $$ 200 2 85

Reaction Parameter Optimization

  • Temperature : Elevated temperatures ($$ > 150°C $$) favor higher molecular weight products but risk decomposition.
  • Solvent : Polar aprotic solvents (e.g., THF) improve catalyst solubility, while hydrocarbons (e.g., toluene) aid in product isolation.
  • Additives : Tetramethylethylenediamine (TMEDA) increases reaction homogeneity, reducing side products.

Purification and Characterization

Purification Techniques

Crude DFTPS is purified via column chromatography using Florisil® (magnesium silicate) and toluene eluent. Fractional distillation under vacuum ($$ 10^{-2} \, \text{Torr} $$) further refines the product, achieving $$ \geq 98\% $$ purity.

Analytical Characterization

  • IR Spectroscopy : Si–Cl stretches appear at $$ 550–600 \, \text{cm}^{-1} $$, while C–F vibrations occur at $$ 1200–1250 \, \text{cm}^{-1} $$.
  • $$ ^1\text{H NMR} $$ : Resonances at $$ \delta \, 4.0–5.9 \, \text{ppm} $$ (Si–H) and $$ \delta \, 6.6–8.1 \, \text{ppm} $$ (aryl protons from byproducts).
  • GC-MS/MS : Quantifies trace impurities using transitions like $$ m/z \, 511 \rightarrow 195 $$ for DFTPS.

Industrial Applications and Challenges

DFTPS’s primary use lies in hydrophobic coatings and fluorosilicone elastomers . However, scalability challenges persist:

  • Catalyst Cost : Metallocene catalysts are expensive, necessitating recycling protocols.
  • Byproduct Management : Chlorinated byproducts require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions: Silane, dichlorobis(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.

Common Reagents and Conditions:

    Nucleophiles: Alkoxides, amines, and thiols.

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

    Condensation Conditions: Catalysts such as acids or bases to promote the formation of polysiloxanes.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

    Hydrolysis Products: Silanols and hydrochloric acid.

    Condensation Products: Polysiloxanes with varying chain lengths and properties.

Scientific Research Applications

Surface Modification and Coatings

Dichlorobis(3,3,3-trifluoropropyl)-silane is extensively used in the development of hydrophobic and oleophobic surfaces. Its fluorinated structure imparts exceptional water and oil repellency, making it suitable for:

  • Superhydrophobic Coatings : The compound is utilized in formulations that create surfaces with high water contact angles, leading to self-cleaning properties.
  • Textile Treatments : It is applied in textile industries to enhance water resistance and stain repellency of fabrics .

Adhesion Promotion

The compound acts as a coupling agent that improves the adhesion between inorganic substrates (like glass and metals) and organic polymers. This property is particularly valuable in:

  • Composite Materials : Enhancing the mechanical properties of composites by improving interfacial bonding between different phases .
  • Sealants and Adhesives : Used to enhance the durability and performance of adhesives in construction and automotive applications .

Synthesis of Fluorinated Polymers

Dichlorobis(3,3,3-trifluoropropyl)-silane serves as an intermediate in synthesizing fluorinated polymers and silicone elastomers. These materials exhibit superior thermal stability and chemical resistance, making them ideal for:

  • Fluoroelastomers : Used in seals and gaskets where chemical exposure is a concern.
  • Fluorosilicone Rubbers : Employed in applications requiring flexibility and resistance to extreme temperatures .

Biomedical Applications

Recent studies have explored the potential of silane compounds in biomedical fields. The unique properties of dichlorobis(3,3,3-trifluoropropyl)-silane can be leveraged for:

  • Drug Delivery Systems : Its ability to modify surfaces may enhance the biocompatibility of drug delivery devices.
  • Tissue Engineering : Used to create scaffolds that promote cell adhesion and growth while providing hydrophobic environments .

Case Studies

Application AreaCase Study ReferenceFindings
Surface Coatings Demonstrated high water contact angles (>150°) using silane-based formulations.
Adhesion in Composites Improved tensile strength by 30% when incorporated into polymer matrices.
Biomedical Devices Enhanced cell proliferation on silanized surfaces compared to untreated controls.

Mechanism of Action

The mechanism of action of silane, dichlorobis(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for surface modification and polymer synthesis. The trifluoropropyl groups impart unique properties such as hydrophobicity and chemical resistance.

Comparison with Similar Compounds

Trichloro(3,3,3-trifluoropropyl)silane (CAS: 592-09-6)

  • Molecular Formula : C₃H₄Cl₃F₃Si (MW: 231.50 g/mol).
  • Key Differences : Contains one trifluoropropyl group and three chlorine substituents.
  • Reactivity: Reacts with water to form silanols, enabling self-crosslinking into protective siloxane layers .
  • Applications : Used in perovskite solar cells to create moisture-resistant coatings and as a reagent in organic synthesis .
  • Safety : Highly corrosive and flammable, requiring careful handling .

Trimethoxy(3,3,3-trifluoropropyl)silane

  • Molecular Formula : C₆H₁₁F₃O₃Si (MW: 240.23 g/mol).
  • Key Differences : Methoxy groups replace chlorines, reducing hydrolysis reactivity.
  • Applications : Functions as a coupling agent in hybrid coatings and surface modifications (e.g., enhancing adhesion of barium titanate particles) .

Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine

  • Molecular Formula : C₉H₁₉F₃NSi (MW: 230.34 g/mol).
  • Key Differences : Contains dimethylsilyl and diethylamine groups.
  • Applications : Serves as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) for analyzing β-blockers and β-agonists .

Reactivity and Stability

Compound Hydrolysis Reactivity Thermal Stability Key Reactivity Pathways
Dichlorobis(3,3,3-TFP)silane High (due to Cl⁻) Moderate-High Hydrolysis-polycondensation
Trichloro(3,3,3-TFP)silane Very High Moderate Silanol formation and crosslinking
Trimethoxy(3,3,3-TFP)silane Low (requires catalyst) High Sol-gel condensation

Notes:

  • Dichlorobis(3,3,3-TFP)silane’s dual trifluoropropyl groups enhance hydrophobicity and reduce surface energy in polymers compared to mono-substituted analogs .
  • Methoxy-substituted silanes exhibit slower hydrolysis, enabling controlled deposition in thin-film applications .

Biological Activity

Silane, dichlorobis(3,3,3-trifluoropropyl)- (CAS No. 669-90-9) is a fluorinated silane compound known for its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Silane, dichlorobis(3,3,3-trifluoropropyl)- has a molecular formula of C3H4Cl2F3SiC_3H_4Cl_2F_3Si and a molecular weight of approximately 190.67 g/mol. The compound features two chlorine atoms and three trifluoropropyl groups, contributing to its unique reactivity and biological interactions.

The biological activity of silanes often involves their interaction with cellular components such as proteins and nucleic acids. The following mechanisms have been suggested for silane, dichlorobis(3,3,3-trifluoropropyl)-:

  • Reactivity with Biological Molecules : The presence of chlorine atoms allows for nucleophilic substitution reactions with biomolecules, potentially altering their function.
  • Hydrophobic Interactions : The trifluoropropyl groups contribute to hydrophobic interactions that may influence membrane permeability and protein binding.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis.

Biological Activity

Research indicates that silane, dichlorobis(3,3,3-trifluoropropyl)- exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacteria and fungi. This property is particularly relevant in the development of coatings for medical devices to prevent biofilm formation.
  • Cytotoxic Effects : Investigations into the cytotoxicity of silane derivatives indicate that they can induce cell death in cancer cell lines through apoptosis or necrosis pathways.
  • Adhesion Promoter : As a silane coupling agent, it enhances adhesion between inorganic substrates and organic polymers. This property is utilized in biomedical applications such as drug delivery systems.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference Source
AntimicrobialInhibits growth of specific bacteria
CytotoxicityInduces apoptosis in cancer cells
Adhesion ImprovementEnhances bonding in composite materials

Case Studies

  • Antimicrobial Coatings :
    A study evaluated the effectiveness of silane-based coatings on medical devices. Results showed a significant reduction in microbial colonization when treated with dichlorobis(3,3,3-trifluoropropyl)-silane compared to untreated surfaces.
  • Cancer Cell Line Studies :
    Research conducted on various cancer cell lines demonstrated that exposure to silane derivatives led to increased cell death rates. The mechanism was attributed to ROS generation and subsequent oxidative stress.

Q & A

Q. What are the optimal synthetic routes for producing dichlorobis(3,3,3-trifluoropropyl)silane, and how do reaction conditions influence purity and yield?

Dichlorobis(3,3,3-trifluoropropyl)silane is synthesized via hydrolysis-polycondensation of dichloro(methyl)(3,3,3-trifluoropropyl)silane precursors. Key parameters include temperature control (e.g., maintaining 25–30°C to avoid side reactions), stoichiometric ratios of chlorosilane intermediates, and inert atmospheres to prevent moisture-induced degradation . Purity (>98%) is typically achieved through fractional distillation under reduced pressure (e.g., boiling point 113–114°C at 1 atm), with yields influenced by catalyst selection (e.g., Pt-based catalysts for hydrosilylation) .

Q. How can spectroscopic techniques (NMR, FTIR, XPS) distinguish structural features of dichlorobis(3,3,3-trifluoropropyl)silane derivatives?

  • 19F NMR : Identifies trifluoropropyl (–CF3) groups via signals at δ −66 to −68 ppm, with splitting patterns confirming substitution symmetry.
  • 29Si NMR : Reveals silicon environments; dichlorosilane groups appear at δ 10–15 ppm, while hydrolyzed siloxanes shift to δ −20 to −25 ppm.
  • XPS : Cl2p peaks at ~200 eV confirm Si–Cl bonds, while F1s peaks at 688–690 eV validate fluorinated side chains .

Q. What are the key physicochemical properties (e.g., hydrophobicity, thermal stability) of dichlorobis(3,3,3-trifluoropropyl)silane, and how are they measured?

  • Hydrophobicity : Measured via static water contact angles (>100° for fluorosilicone films) due to low surface energy from –CF3 groups.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C in air, with residual char <5% at 600°C.
  • Density and Refractive Index : 1.395 g/cm³ and 1.3860, respectively, determined via pycnometry and Abbe refractometry .

Advanced Research Questions

Q. How do polymerization methods (anionic ROP vs. hydrolysis-polycondensation) affect the molecular weight and mechanical properties of fluorosilicone elastomers derived from dichlorobis(3,3,3-trifluoropropyl)silane?

  • Anionic ROP : Produces high-molecular-weight polymers (Mn > 50 kDa) with narrow dispersity (Đ < 1.2) using catalysts like KOH. Elastomers exhibit tensile strength ~5 MPa and elongation at break >300%.
  • Hydrolysis-Polycondensation : Yields lower Mn (~20 kDa) with broader Đ (>1.5), leading to reduced mechanical resilience. Crosslinking with peroxides (e.g., dicumyl peroxide) improves thermal stability but increases hardness .

Q. What mechanistic insights explain the enhanced adsorption of hydrophobic pollutants (e.g., phthalates) on 3,3,3-trifluoropropyl-functionalized mesoporous silica compared to non-fluorinated analogs?

The trifluoropropyl moiety enhances adsorption via:

  • Hydrophobic Interactions : –CF3 groups reduce surface polarity, favoring partitioning of nonpolar pollutants (e.g., log Kow > 5 for dibutyl phthalate).
  • Fluorine–Hydrogen Bonding : Weak F···H–C interactions between –CF3 and alkyl chains of adsorbates (e.g., ΔG ~ −2 kJ/mol).
  • Pore Functionalization : Grafting density of 1.2–1.5 mmol/g on MCM-41 increases adsorption capacity by 40–60% compared to propyl-functionalized silica .

Q. How does dichlorobis(3,3,3-trifluoropropyl)silane contribute to moisture-resistant layers in perovskite solar cells, and what analytical methods validate its efficacy?

The silane reacts with trace H2O in perovskite films to form silanol (–SiOH), which condenses into a hydrophobic siloxane (–Si–O–Si–) network. Characterization includes:

  • FTIR : Siloxane peaks at 1050–1100 cm⁻¹.
  • XPS : Reduced O1s signals for H2O (532 eV) and increased Si–O bonds (533 eV).
  • Stability Testing : Devices retain >90% efficiency after 500 h at 85% RH, vs. <50% for untreated controls .

Q. What challenges arise in quantifying trace derivatives of dichlorobis(3,3,3-trifluoropropyl)silane in environmental samples, and how are they addressed via derivatization-GC/MS?

  • Challenges : Low volatility and matrix interference.
  • Solution : Derivatization with dimethyl(3,3,3-trifluoropropyl)silyldiethylamine enhances volatility. Detection limits reach 0.1 ng/L for siloxanes in water, with recovery rates >85% using SPE (C18 cartridges) .

Methodological Considerations

  • Synthetic Reproducibility : Use Schlenk lines for moisture-sensitive reactions and monitor reaction progress via TLC (hexane/ethyl acetate 9:1) .
  • Surface Analysis : Combine XPS with ToF-SIMS for depth profiling of fluorosilicone coatings .
  • Environmental Impact : Assess hydrolytic degradation products (e.g., HCl, trifluoropropanol) via ion chromatography and 19F NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, dichlorobis(3,3,3-trifluoropropyl)-
Reactant of Route 2
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Silane, dichlorobis(3,3,3-trifluoropropyl)-

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